molecular formula C15H21N3O3 B5502835 N'-(3-nitrobenzylidene)octanohydrazide

N'-(3-nitrobenzylidene)octanohydrazide

Cat. No. B5502835
M. Wt: 291.35 g/mol
InChI Key: FLCNHTIKZGPAEI-FOWTUZBSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-(3-nitrobenzylidene)octanohydrazide involves condensation reactions between aldehydes and hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized by various spectroscopic methods (Somagond et al., 2018). These syntheses typically yield crystalline structures that can be further analyzed for their chemical and physical properties.

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray diffraction to determine the crystal structure of compounds. The title compound's structure, including its molecular geometry and intermolecular interactions, is crucial for understanding its reactivity and properties. For example, the crystal structure of N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide dimethylformamide disolvate trihydrate was determined, revealing hydrogen bond interactions and molecular geometry (Cuixia Cheng & Haowen Liu, 2007).

Chemical Reactions and Properties

Chemical reactions involving N'-(3-nitrobenzylidene)octanohydrazide derivatives can include cycloaddition, nucleophilic substitution, and other mechanisms that lead to the formation of complex structures. These reactions are studied to explore the chemical behavior and potential applications of these compounds. For instance, the urease inhibitory activities of related compounds were investigated, highlighting their potential biological activities (Sheng et al., 2015).

Scientific Research Applications

Polymer and Materials Science

Polymers incorporating photolabile groups like the o-nitrobenzyl group have seen extensive research due to their ability to alter polymer properties through irradiation. This includes the development of photodegradable hydrogels, functionalization in (block) copolymers, thin film patterning, and the creation of photocleavable bioconjugates, indicating a broad utility in polymer chemistry and materials science (Zhao et al., 2012).

Sensor Development

N'-(3-nitrobenzylidene)octanohydrazide derivatives have been synthesized and characterized for potential use in detecting heavy metals like mercury (Hg2+). These derivatives, when coated on a glassy carbon electrode, have shown enhanced sensitivity and selectivity towards Hg2+, highlighting their application in environmental monitoring and pollution control (Hussain et al., 2017).

Antimicrobial Activity

A series of hydrazides, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were synthesized and tested for their antimicrobial efficacy. The compounds with specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2011).

Biological Evaluation

Hydrazone derivatives have been explored for their anticholinesterase activities, indicating potential therapeutic applications. These derivatives, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were assessed for their inhibition potency, suggesting a possible role in treating diseases associated with cholinesterase activity (Kaya et al., 2016).

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones have been investigated, showing promise for optical device applications such as limiters and switches. This research suggests that compounds related to N'-(3-nitrobenzylidene)octanohydrazide can be potential candidates for such technologies (Naseema et al., 2010).

properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-3-4-5-6-10-15(19)17-16-12-13-8-7-9-14(11-13)18(20)21/h7-9,11-12H,2-6,10H2,1H3,(H,17,19)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCNHTIKZGPAEI-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide

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